The synthesis of necrosulfonamide involves several steps that typically include the formation of key intermediates and subsequent modifications to achieve the final structure. While specific synthetic routes are not always disclosed in detail, it is known that necrosulfonamide can be synthesized through reactions involving sulfonamide derivatives and various nitrogen-containing compounds. The synthesis often requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Technical parameters for synthesis may include:
Necrosulfonamide participates in several chemical reactions primarily associated with its role as an inhibitor in necroptosis pathways. The key interactions involve:
The effectiveness of necrosulfonamide can be quantified using IC50 values; for instance, it exhibits an IC50 value of 124 nM against human colorectal cancer HT-29 cells .
The mechanism of action of necrosulfonamide revolves around its ability to inhibit MLKL's activity. Upon phosphorylation by RIP3, MLKL translocates to cellular membranes where it disrupts membrane integrity leading to necrosis. Necrosulfonamide intervenes at this critical juncture by:
This mechanism underscores its potential therapeutic applications in conditions characterized by excessive cell death.
Necrosulfonamide exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective use in laboratory settings and potential therapeutic applications.
Necrosulfonamide has significant applications in scientific research and potential therapeutic contexts:
Necrosulfonamide functions primarily through covalent modification of cysteine 86 (Cys86) within the N-terminal executioner domain of human mixed lineage kinase domain-like protein. This modification stabilizes mixed lineage kinase domain-like protein in an inactive conformation by preventing the critical conformational changes required for its oligomerization and subsequent plasma membrane integration [2] [10]. Structural analyses, including nuclear magnetic resonance spectroscopy and X-ray crystallography, reveal that Necrosulfonamide binding induces steric hindrance around the brace region (helix α6), effectively blocking the "plug-release" mechanism essential for mixed lineage kinase domain-like protein's pore-forming activity [2]. Biochemically, this manifests as inhibition of mixed lineage kinase domain-like protein phosphorylation, ubiquitylation, and oligomerization—hallmarks of mixed lineage kinase domain-like protein activation—without affecting receptor-interacting serine-threonine kinase 3-mediated phosphorylation of mixed lineage kinase domain-like protein itself [1] [5]. Consequently, Necrosulfonamide effectively decouples upstream necrosome assembly from terminal execution events, enabling researchers to isolate and study distinct phases of necroptotic signaling.
The compound's utility extends across diverse experimental systems. In vitro, Necrosulfonamide (typically applied at 0.1–2 µM concentrations) demonstrates potent anti-necroptotic activity in human cell lines (IC₅₀ < 0.2 µM), including FADD-deficient Jurkat and U937 cells, where it blocks tumor necrosis factor-α-induced necroptosis without inhibiting apoptosis at equivalent concentrations [5] [6]. In vivo applications utilize Necrosulfonamide across rodent models of disease, administered via intracerebroventricular injection or intraperitoneal delivery. Crucially, its administration preserves tumor necrosis factor-α-induced nuclear factor-κB signaling and apoptosis, confirming selectivity for necroptosis inhibition [1] [9]. This specificity underpins its value in mechanistic studies, particularly in distinguishing mixed lineage kinase domain-like protein-dependent effects from those mediated by upstream kinases like receptor-interacting serine-threonine kinase 1 and receptor-interacting serine-threonine kinase 3.
Necrosulfonamide emerged from a pioneering high-throughput screen conducted by Degterev and colleagues in 2012, designed to identify inhibitors of tumor necrosis factor-α-induced necroptosis in Fas-associated protein with death domain-deficient Jurkat cells [5] [10]. This screen, encompassing approximately 200,000 compounds, yielded Necrosulfonamide as a potent inhibitor acting downstream of receptor-interacting serine-threonine kinase 3 activation. Initial characterization identified its mechanism as distinct from receptor-interacting serine-threonine kinase 1 inhibitors (necrostatin-1) and established its covalent binding to mixed lineage kinase domain-like protein via Cys86—a residue conserved in primates but absent in rodents, explaining the compound's species-specific activity [2] [10]. This discovery occurred contemporaneously with the identification of mixed lineage kinase domain-like protein as the essential necroptosis effector, positioning Necrosulfonamide as the first pharmacological tool to selectively target this terminal execution phase.
The compound's development addressed a critical void in the necroptosis research toolkit. Prior to its discovery, researchers relied on genetic knockdown approaches or upstream kinase inhibitors (e.g., necrostatins targeting receptor-interacting serine-threonine kinase 1), which could not distinguish mixed lineage kinase domain-like protein-specific functions from broader pathway effects [5] [10]. Necrosulfonamide's identification as a mixed lineage kinase domain-like protein inhibitor provided the first means to specifically interrupt the terminal step of plasma membrane disruption without affecting necrosome assembly or receptor-interacting serine-threonine kinase 3 activation. This temporal precision enabled groundbreaking studies elucidating mixed lineage kinase domain-like protein's post-translational modifications, oligomerization dynamics, and membrane targeting mechanisms [2] [10]. Despite challenges in structure-activity relationship optimization due to steep efficacy curves, Necrosulfonamide remains the prototypical mixed lineage kinase domain-like protein inhibitor against which newer compounds are benchmarked.
Necrosulfonamide has fundamentally advanced our understanding of three interconnected research gaps in cell death biology:
First, it enabled definitive functional separation of necroptotic signaling phases. By selectively inhibiting mixed lineage kinase domain-like protein oligomerization without affecting receptor-interacting serine-threonine kinase 3 activation or mixed lineage kinase domain-like protein phosphorylation, Necrosulfonamide permitted researchers to dissect the functional consequences of necrosome assembly from membrane execution. This revealed that necrosome formation can occur independently of cell death, serving signaling functions in inflammation even when terminal execution is blocked [5] [10].
Second, Necrosulfonamide illuminated molecular crosstalk between necroptosis and other cell death pathways. In Parkinson's disease models, Necrosulfonamide administration not only inhibited necroptosis but also reduced α-synuclein oligomerization and phosphorylation—hallmarks of synucleinopathy—suggesting mechanistic interplay between necroptotic signaling and protein aggregation pathologies [1]. Similarly, in osteoblast studies, Necrosulfonamide unexpectedly inhibited nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing protein 3 inflammasome-mediated pyroptosis, revealing functional overlap between these inflammatory cell death pathways [7].
Third, it facilitated cell-type-specific resolution of necroptotic contributions to disease. Using Necrosulfonamide, researchers demonstrated that astrocytic—not just neuronal—necroptosis significantly contributes to ischemic brain injury. Treatment reduced propidium iodide-positive astrocytes and diminished mixed lineage kinase domain-like protein/receptor-interacting serine-threonine kinase 3 translocation to nuclear envelopes in astrocytes, implicating novel subcellular mechanisms in necroptosis execution [9].
Table 1: Key Research Gaps Addressed Using Necrosulfonamide
Research Gap | Necrosulfonamide-Enabled Insight | Experimental Model |
---|---|---|
Functional separation of necroptotic phases | Necrosome assembly occurs independently of membrane execution and can promote inflammation without cell lysis | Human Jurkat cells, TNFα-induced necroptosis [5] [10] |
Necroptosis-synucleinopathy crosstalk | Necroptosis inhibition reduces α-synuclein oligomerization via glycogen synthase kinase 3β/matrix metalloproteinase-3 inhibition | Subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease [1] |
Cell-type-specific contributions | Astrocytic (not only neuronal) necroptosis drives ischemic brain injury through nuclear envelope translocation of mixed lineage kinase domain-like protein/receptor-interacting serine-threonine kinase 3 | Transient middle cerebral artery occlusion rat model [9] |
Pyroptosis-necroptosis overlap | Necrosulfonamide inhibits gasdermin D oligomerization by binding Cys191, blocking pyroptotic pore formation | Human osteoblasts, lipopolysaccharide/adenosine triphosphate-induced pyroptosis [7] |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: